Acepromazine maleate
Description
Significance of Stable Isotope Labeling in Drug Development and Analysis
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). metsol.com This non-radioactive method has become indispensable in drug discovery and development, providing deep insights into a drug's journey and interaction within biological systems. iris-biotech.demusechem.com By incorporating stable isotopes, researchers can accurately trace the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is a critical aspect of establishing its pharmacokinetic profile. iris-biotech.de
In medicinal chemistry, deuterium is utilized to modify drug candidates with the goal of enhancing their therapeutic properties. The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), which can, in turn, slow down the rate of metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.in This can result in an improved pharmacokinetic profile, potentially leading to a longer drug half-life, reduced dosing frequency, and a better safety profile by minimizing the formation of toxic metabolites. informaticsjournals.co.in The application of deuterium in drug design has gained considerable momentum, with several deuterated drugs undergoing clinical trials and receiving regulatory approval. acs.org
The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a rate-determining step is replaced by deuterium. unam.mx This effect stems from the fact that the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.orgbioscientia.de
There are two main types of DKIE:
Primary DKIE: This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. escholarship.org The rate difference can be significant, with reactions involving C-H bonds being up to 10 times faster than those with C-D bonds. acs.org
Secondary DKIE: This is observed even when the bond to the isotopic atom is not broken in the rate-determining step. princeton.edu These effects are generally smaller and arise from changes in hybridization or hyperconjugation at the transition state. princeton.edu
The DKIE is a powerful tool for elucidating reaction mechanisms and has been instrumental in the strategic design of deuterated drugs to slow down metabolic processes. unam.mxlibretexts.org
Role of Deuterium in Medicinal Chemistry
Overview of Deuterated Internal Standards in Mass Spectrometry-Based Methodologies
In the realm of bioanalytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), deuterated compounds play a crucial role as internal standards. clearsynth.com An internal standard is a compound of known concentration added to a sample to aid in the accurate quantification of an analyte. scioninstruments.com
The concept of using deuterated compounds in research dates back to the mid-20th century. bioscientia.de Initially, their primary application was in mechanistic studies and as tracers to understand metabolic pathways. assumption.edu The first instances of using deuteration to slow drug metabolism were reported in the early 1960s with d3-morphine and d2-tyramine. researchgate.net However, it took several decades for the strategic application of deuterium in drug development to gain widespread acceptance. tandfonline.com The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating the "deuterium switch" approach, where a known drug is deuterated to improve its properties. nih.gov This has since paved the way for the development of other deuterated pharmaceuticals. nih.gov
Deuterated internal standards are considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). scispace.com Their advantages are numerous and significant:
Improved Accuracy and Precision: Deuterated standards have nearly identical chemical and physical properties to the analyte being measured. splendidlab.com This ensures that they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in these processes. cerilliant.com
Correction for Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since a deuterated internal standard co-elutes with the analyte and has a similar ionization efficiency, it can effectively normalize for these matrix effects, leading to more reliable results. clearsynth.comresolvemass.ca
Enhanced Method Robustness: The use of deuterated internal standards contributes to more rugged and reproducible analytical methods, reducing the likelihood of failed analyses. splendidlab.com
High Specificity: The mass difference between the deuterated standard and the non-deuterated analyte allows for their clear distinction by the mass spectrometer, ensuring high specificity in the measurement. symeres.com
While highly advantageous, it is important to note that in some cases, deuterated standards can exhibit slight chromatographic separation from their non-deuterated counterparts, which could potentially affect the accuracy of the analysis if not properly addressed. nih.govcrimsonpublishers.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-00-7 (Parent) | |
| Record name | Acepromazine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047783 | |
| Record name | Acetopromazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-37-6 | |
| Record name | Acepromazine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acepromazine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acepromazine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058 | |
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| Record name | Acetopromazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acepromazine hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACEPROMAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Comprehensive Characterization of Acepromazine D6 Maleate
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into Acepromazine (B1664959)
The introduction of deuterium into a target molecule can be achieved through various synthetic approaches, ranging from direct hydrogen-deuterium (H/D) exchange on the final compound to the use of deuterated building blocks in a multi-step synthesis. researchgate.net The choice of method depends on the desired site of deuteration, the required level of isotopic enrichment, and the chemical nature of the molecule. google.comgoogleapis.com For Acepromazine-d6, where the deuterium atoms are specifically located on the two methyl groups of the terminal dimethylamino moiety, direct synthesis is the most precise and efficient strategy. lgcstandards.com
Site-specific deuteration ensures that the isotopic labels are placed at precise, predetermined positions within a molecule. For Acepromazine-d6, the target sites are the six hydrogens of the N,N-dimethyl group. The most effective strategy to achieve this is through the use of a deuterated alkylating agent. This method involves the chemical synthesis of the molecule using a precursor that is subsequently reacted with a reagent carrying the deuterium atoms.
A common approach is the N-alkylation of a precursor amine with a deuterated methyl source. The synthesis would involve a precursor molecule, 10-(3-aminopropyl)phenothiazin-2-yl)ethanone, which is then subjected to a double methylation using a deuterated methylating agent such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate. This ensures that both methyl groups attached to the nitrogen atom are the fully deuterated -CD₃ variants, leading to the desired Acepromazine-d6 product with high isotopic purity and precise localization of the deuterium labels.
Hydrogen-deuterium (H/D) exchange reactions represent an alternative approach where C-H bonds in a molecule are directly replaced with C-D bonds. researchgate.net These methods often utilize a deuterium source like deuterium oxide (D₂O) and can be facilitated by catalysts. nih.govresearchgate.net Methodologies include:
Metal-Catalyzed H/D Exchange: Transition metals such as platinum, palladium, iridium, or iron can catalyze the exchange of hydrogen for deuterium in aromatic and aliphatic systems. nih.govresearchgate.net These reactions can sometimes be performed late in the synthetic sequence on the fully formed drug molecule.
Acid/Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or on aromatic rings activated by certain functional groups can be exchanged for deuterium under acidic or basic conditions using deuterated solvents like D₂O or CH₃COOD.
Microwave-Assisted Exchange: Microwave irradiation can significantly accelerate H/D exchange reactions, reducing reaction times from hours or days to minutes. researchgate.netcardiff.ac.uk
While powerful, these exchange methods can sometimes offer lower site-selectivity compared to direct synthesis and may lead to deuterium scrambling across multiple positions, which is not ideal for producing the specifically labeled Acepromazine-d6. google.comgoogleapis.com
The successful synthesis of Acepromazine-d6 Maleate (B1232345) hinges on the selection of an appropriate precursor and the optimization of the reaction conditions. The ideal precursor for the site-specific synthesis is 1-(10-(3-aminopropyl)phenothiazin-2-yl)ethanone or its N-monomethylated analogue.
The key reaction to be optimized is the N-alkylation step. Reaction optimization involves systematically adjusting various parameters to maximize product yield and the degree of deuterium incorporation. creative-biolabs.comwhiterose.ac.uk Key factors include:
Reagents: The choice of the deuterated methylating agent (e.g., iodomethane-d3 vs. dimethyl-d6 sulfate) and the base used to deprotonate the precursor amine.
Stoichiometry: Using a slight excess of the deuterated alkylating agent can drive the reaction to completion, ensuring both methyl groups are introduced.
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents are often suitable for N-alkylation reactions.
Temperature and Reaction Time: These parameters are fine-tuned to ensure the reaction proceeds at a reasonable rate without causing degradation of the reactants or products. creative-biolabs.com
Following the successful synthesis of the deuterated acepromazine base, it is reacted with maleic acid in a suitable solvent to precipitate the final product, Acepromazine-d6 Maleate.
| Strategy | Description | Applicability to Acepromazine-d6 |
|---|---|---|
| Site-Specific Synthesis | Uses a deuterated building block (e.g., iodomethane-d3) to construct the final molecule. | Highly effective and precise for labeling the N,N-dimethyl group. This is the preferred method for generating Acepromazine-d6. |
| Metal-Catalyzed H/D Exchange | Directly replaces C-H bonds with C-D bonds using a metal catalyst and a deuterium source (e.g., D₂O). nih.gov | Less suitable due to potential for low selectivity and deuterium scrambling across other positions on the molecule. |
| Microwave-Assisted H/D Exchange | Uses microwave energy to rapidly accelerate H/D exchange reactions. researchgate.netcardiff.ac.uk | Generally not selective enough for the specific labeling required for Acepromazine-d6. |
Deuterium Exchange Methodologies
Spectroscopic and Chromatographic Elucidation of Acepromazine-d6 Maleate
Following synthesis, rigorous analytical characterization is required to confirm the chemical structure, verify the position of the deuterium atoms, and determine the isotopic purity of Acepromazine-d6 Maleate. This is primarily accomplished using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govgoogle.com
NMR spectroscopy is the most powerful tool for confirming the exact location of deuterium atoms in a molecule. google.com Since deuterium (²H) is NMR-active but resonates at a very different frequency from protium (B1232500) (¹H), its incorporation is most easily observed in a ¹H NMR spectrum. The principle is straightforward: the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. nih.gov
For Acepromazine-d6 Maleate, the ¹H NMR spectrum would be compared to that of its non-deuterated counterpart. The standard ¹H NMR spectrum of acepromazine shows a characteristic singlet peak corresponding to the six protons of the N,N-dimethyl group. In the ¹H NMR spectrum of successfully synthesized Acepromazine-d6, this singlet would be absent or have a significantly reduced integral value, providing definitive proof of deuteration at the desired position. scientificlabs.co.uk The signals for all other protons in the molecule (on the phenothiazine (B1677639) ring system and the propyl chain) would remain unchanged.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Structural Assignment |
|---|---|---|---|---|
| Acepromazine Maleate | ~2.25 | Singlet | 6H | -N(CH₃)₂ |
| Acepromazine-d6 Maleate | Signal Absent | - | 0H | -N(CD₃)₂ |
High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of a compound to several decimal places. This technique is essential for verifying the successful incorporation of deuterium atoms, as each deuterium adds approximately 1.006 Da to the mass of the molecule compared to a proton.
For Acepromazine-d6 Maleate, HRMS analysis would confirm an increase in the molecular weight of the parent ion corresponding to the mass of six deuterium atoms. This provides unequivocal evidence that deuteration has occurred. Furthermore, HRMS is critical for assessing isotopic purity. By examining the isotopic distribution of the molecular ion peak, the percentage of molecules that are fully deuterated (d6), as well as the percentages of partially deuterated (d1-d5) or non-deuterated (d0) species, can be quantified. nih.gov For use as an internal standard, high isotopic purity (typically >98%) is required. scientificlabs.co.uk
| Compound | Molecular Formula | Theoretical Exact Mass [M+H]⁺ (Base) |
|---|---|---|
| Acepromazine | C₁₉H₂₂N₂OS | 327.1526 |
| Acepromazine-d6 | C₁₉H₁₆D₆N₂OS | 333.1903 |
Note: The table shows the mass of the protonated free base. The maleate salt has the formula C₂₃H₂₆N₂O₅S for the non-deuterated form. guidechem.com The molecular formula for Acepromazine-d6 Maleate is C₁₉D₆H₁₆N₂OS · C₄H₄O₄. lgcstandards.com
Chromatographic Purity Assessment
The purity of Acepromazine-d6 Maleate is critical for its use as an analytical standard. Chromatographic techniques are the primary methods for assessing its purity and identifying any related impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed, with methods often adapted from the official monographs for the non-labeled this compound. scribd.compharmacopeia.cn
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for quantifying the purity of Acepromazine-d6 Maleate. Commercial suppliers typically report a purity of greater than 95% to 97.5% as determined by HPLC. lgcstandards.comthermofisher.com The United States Pharmacopeia (USP) provides a standardized HPLC method for this compound, which is suitable for its deuterated counterpart. pharmacopeia.cn The method separates the main compound from any potential impurities, and the peak area is used to calculate the percentage of purity. scribd.com The retention time of the primary peak in the sample is compared to that of a certified reference standard to confirm identity. pharmacopeia.cn
A typical HPLC system for this analysis is equipped with a UV detector and a reverse-phase column. pharmacopeia.cn
| Parameter | Specification | Reference |
|---|---|---|
| Chromatograph | Liquid chromatograph | pharmacopeia.cn |
| Detector | UV, 280 nm | pharmacopeia.cn |
| Column | 4-mm × 15-cm; 5-µm packing L7 (C18) | pharmacopeia.cn |
| Flow Rate | Approximately 1.0 mL/min | pharmacopeia.cn |
| Standard Solution | Prepared from USP this compound RS | pharmacopeia.cnscribd.com |
| Acceptance Criteria | 98.0%–101.0% on an anhydrous basis | scribd.compharmacopeia.cnscribd.com |
| Tailing Factor | Not more than 2.5 | scribd.com |
Thin-Layer Chromatography (TLC)
TLC is utilized as a qualitative or semi-quantitative method to assess the presence of organic impurities. scribd.com The procedure involves spotting a concentrated solution of the test substance onto a TLC plate and developing it in a specific solvent system. pharmacopeia.cn Impurities are visualized as separate spots, and their intensity is compared against a diluted standard solution spot to determine if they fall within acceptable limits (e.g., not more than 0.5%). pharmacopeia.cn For light-sensitive compounds like acepromazine, the procedure must be conducted with minimal exposure to daylight. pharmacopeia.cnscribd.com
| Parameter | Specification | Reference |
|---|---|---|
| Mode | TLC | scribd.com |
| Adsorbent | 0.25-mm layer of chromatographic silica (B1680970) gel mixture | pharmacopeia.cnscribd.com |
| Application Volume | 10 µL | pharmacopeia.cnscribd.com |
| Developing Solvent System | n-Heptane, isobutyl alcohol, and diethylamine (B46881) (75:17:8) | pharmacopeia.cn |
| Detection | Short-wavelength UV light | pharmacopeia.cn |
| Acceptance Criteria | No impurity spot is more intense than the standard solution (0.5%) | pharmacopeia.cn |
In addition to HPLC and TLC, Gas Chromatography-Mass Spectrometry (GC/MS) is recognized as a suitable and preferred confirmatory method for the identification and analysis of acepromazine and its analogs. sigmaaldrich.comroyalmedical.com.au
Development and Validation of Advanced Analytical Methods Utilizing Acepromazine D6 Maleate
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a quantitative LC-MS/MS method is a meticulous process aimed at achieving optimal separation and detection of the target analyte while minimizing interferences. thejas.com.pk Acepromazine-d6 maleate (B1232345) is instrumental throughout this process, co-eluting with the non-labeled acepromazine (B1664959) to provide continuous normalization. chromatographyonline.com
Effective chromatographic separation is fundamental to a reliable LC-MS/MS assay, as it prevents co-eluting matrix components from interfering with the ionization of the analyte of interest. nih.gov The optimization process involves the careful selection and adjustment of the analytical column, mobile phase composition, and gradient elution parameters.
For the analysis of acepromazine and its metabolites, researchers commonly employ reverse-phase chromatography, utilizing C18 columns. researchgate.netnih.gov These columns, often with dimensions such as 50 x 2.1 mm, provide the necessary hydrophobic interaction to retain acepromazine and separate it from more polar matrix components. thermofisher.com The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, with additives to improve peak shape and ionization efficiency. nih.gov For instance, a mobile phase containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid has been successfully used. thermofisher.com
Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often employed to ensure that analytes are eluted with a sharp peak shape and that the column is cleaned of late-eluting compounds. thermofisher.comnih.gov A typical gradient might start with a low percentage of the organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the compounds of interest, and then return to the initial conditions to re-equilibrate the column for the next injection. nih.gov The flow rate is also optimized, with rates around 0.3 to 0.4 mL/min being common. nih.govnih.gov
Table 1: Example of Optimized Chromatographic Conditions for Acepromazine Analysis
| Parameter | Condition | Source |
|---|---|---|
| HPLC System | Surveyor® MS pump | thermofisher.com |
| Analytical Column | Hypersil® BDS C18, 50 × 2.1 mm | thermofisher.com |
| Mobile Phase A | Water with 10 mM ammonium acetate and 0.1% formic acid | thermofisher.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | thermofisher.com |
| Flow Rate | 300 µL/min | thermofisher.com |
| Column Temperature | 35 °C | nih.gov |
| Injection Volume | 10-20 µL | thermofisher.comnih.gov |
Tandem mass spectrometry offers high selectivity and sensitivity for analyte quantification. cabidigitallibrary.org The most common detection strategy used in quantitative bioanalysis is Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole and detected.
For acepromazine, the precursor ion is selected, and upon fragmentation, characteristic product ions are monitored. The use of Acepromazine-d6 maleate as an internal standard involves monitoring its unique precursor-to-product ion transition. Since the stable isotope-labeled standard has a higher mass, its precursor ion is distinct from the non-labeled analyte, but it fragments in a similar way, producing a corresponding product ion. cabidigitallibrary.org This allows for separate but simultaneous detection. Typically, two or three MRM transitions are monitored for each compound—one for quantification (quantifier) and the others for confirmation (qualifiers)—to ensure positive identification. nih.gov
Table 2: Illustrative MRM Transitions for Acepromazine and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
|---|---|---|---|
| Acepromazine | 327.1 | 86.1 | Quantifier |
| 327.1 | 100.1 | Qualifier | |
| Acepromazine-d6 | 333.1 | 92.1 | Internal Standard |
| Chlorpromazine-d6 | 325.2 | 92.1 | Internal Standard |
Note: This table is a composite illustration. Specific ions and their roles may vary between different validated methods. Chlorpromazine-d6 is also used as an IS in some methods. cabidigitallibrary.org
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. nih.govresearchgate.net This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the results. chromatographyonline.com Electrospray ionization (ESI) is particularly susceptible to these effects.
Investigating matrix effects is a mandatory part of method validation. One common approach is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. The ratio of these responses indicates the extent of the matrix effect. nih.gov
The use of a stable isotope-labeled internal standard (SIL-IS), such as Acepromazine-d6 maleate, is the most effective strategy to compensate for matrix effects. chromatographyonline.com Because the SIL-IS has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification. nih.gov Studies validating methods for similar compounds demonstrate that while matrix effects may be present, the use of a deuterated internal standard can effectively compensate for them, keeping the coefficient of variation (%CV) of the IS-normalized matrix factor well within acceptable limits (typically <15%). nih.gov
Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring, MRM)
Rigorous Method Validation According to International Bioanalytical Guidelines
For a bioanalytical method to be used in regulated studies, it must undergo rigorous validation to demonstrate its reliability. This validation is performed according to strict international guidelines, such as those from the European Medicines Agency (EMA) or the US Food and Drug Administration (FDA), which are harmonized under the International Council for Harmonisation (ICH). pmda.go.jpeuropa.eueuropa.eu
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. pmda.go.jp To assess selectivity, blank matrix samples from at least six different individual sources are analyzed to ensure that no endogenous components produce a signal at the retention time of either acepromazine or its internal standard, Acepromazine-d6 maleate. nih.govpmda.go.jp The absence of interfering peaks in the MRM chromatograms for both the analyte and the IS confirms the method's specificity. nih.gov The use of the highly specific MRM detection mode, combined with chromatographic separation, provides a high degree of confidence in the method's selectivity. cabidigitallibrary.org
Analytical sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. pmda.go.jp This is a critical parameter, especially when measuring low concentrations of a substance.
For acepromazine, LC-MS/MS methods have demonstrated excellent sensitivity. For example, a method for determining acepromazine and atropine (B194438) in pig tissues reported an LOD of 0.16 ng/mL and an LLOQ of 0.5 ng/mL for acepromazine. researchgate.net In another highly sensitive method for horse plasma, the LLOQ for acepromazine was established at 10 pg/mL. researchgate.net The LLOQ must demonstrate a signal-to-noise ratio of at least 5 and meet specific criteria for precision (%CV not exceeding 20%) and accuracy (within 80-120% of the nominal value). europa.eu
Table 3: Reported Sensitivity for Acepromazine in Various Bioanalytical Methods
| Matrix | LLOQ | LOD | Source |
|---|---|---|---|
| Pig Tissues (Pork, Liver, Kidney) | 0.5 ng/mL | 0.16 ng/mL | researchgate.net |
| Horse Plasma | 10 pg/mL | Not Reported | researchgate.net |
| Horse Urine | 100 pg/mL | Not Reported | researchgate.net |
| Human Whole Blood | 0.5 - 5 ng/mL* | Not Reported | lcms.cz |
Value represents the range for a panel of 102 drugs, indicative of typical LC-MS/MS performance.
Precision and Accuracy Determination (Intra-day and Inter-day Variability)
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test results to the true or accepted reference value, expressed as a percentage. d-nb.infonih.gov
In method validation, both precision and accuracy are assessed at two levels:
Intra-day (Repeatability): This evaluates the precision and accuracy of the method over a short period, with analyses performed by the same operator using the same equipment on the same day. texilajournal.comd-nb.info Typically, a minimum of five replicates at three different concentration levels (low, medium, and high quality control samples, or QCs) are analyzed.
Inter-day (Intermediate Precision): This assesses the variability of the method over time, with analyses conducted on different days, often by different analysts or with different equipment. d-nb.infoethernet.edu.et This provides a measure of the method's ruggedness under typical laboratory variations.
For bioanalytical methods, the acceptance criteria generally require the RSD for precision to be less than 15% (or 20% at the Lower Limit of Quantification, LLOQ), and the accuracy to be within ±15% (or ±20% at the LLOQ) of the nominal value. nih.govresearchgate.net The use of Acepromazine-d6 Maleate as an internal standard is critical for achieving this level of performance, as it effectively compensates for procedural and matrix-induced variations that would otherwise inflate variability. d-nb.infonih.gov
Table 1: Representative Intra-day and Inter-day Precision and Accuracy Data for Acepromazine Quantification Using Acepromazine-d6 Maleate This table presents typical data derived from method validation principles.
| Concentration Level (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| Low QC (1.5) | 6.1% | 104.7% | 7.5% | 102.9% |
| Mid QC (15) | 4.5% | 98.8% | 5.8% | 100.5% |
| High QC (40) | 3.8% | 101.2% | 4.9% | 99.4% |
Linearity and Calibration Curve Performance
Linearity demonstrates that the analytical procedure can produce results that are directly proportional to the concentration of the analyte within a given range. csic.es This relationship is established by constructing a calibration curve, which plots the instrument response against the known concentration of a series of calibration standards. uknml.com When using an internal standard like Acepromazine-d6 Maleate, the response is calculated as the peak area ratio of the analyte (Acepromazine) to the internal standard (Acepromazine-d6 Maleate). wuxiapptec.com
A typical calibration curve for a bioanalytical method consists of a blank sample, a zero sample (matrix with internal standard), and at least six to eight non-zero concentration standards spanning the expected range of the study samples. csic.es The data is commonly fitted with a linear, weighted (e.g., 1/x or 1/x²) least-squares regression model. researchgate.net The weighting is essential to ensure accuracy at the lower end of the range, where variance is smaller. The performance of the calibration curve is primarily judged by the coefficient of determination (r²), which should ideally be ≥0.99. d-nb.inforesearchgate.net
Table 2: Example Calibration Curve Data for Acepromazine Analysis This table illustrates a typical calibration curve performance.
| Theoretical Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
| 0.5 (LLOQ) | 4,910 | 998,500 | 0.0049 | 0.51 | 102.0% |
| 1.0 | 9,980 | 1,015,200 | 0.0098 | 0.99 | 99.0% |
| 2.5 | 25,450 | 1,009,800 | 0.0252 | 2.56 | 102.4% |
| 5.0 | 48,900 | 999,600 | 0.0489 | 4.91 | 98.2% |
| 10.0 | 99,750 | 1,011,500 | 0.0986 | 9.92 | 99.2% |
| 25.0 | 251,300 | 1,005,700 | 0.2500 | 25.21 | 100.8% |
| 40.0 | 398,800 | 996,100 | 0.4003 | 39.98 | 99.9% |
| 50.0 (ULOQ) | 495,200 | 991,400 | 0.4995 | 49.85 | 99.7% |
| Regression Equation: | y = 0.0099x + 0.0001 | ||||
| Weighting: | 1/x² | ||||
| Coefficient of Determination (r²): | 0.9996 |
Stability of Analytes and Internal Standard in Biological Matrices
Stability evaluations are essential to ensure that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. nih.gov The stability of Acepromazine and the internal standard, Acepromazine-d6 Maleate, must be thoroughly investigated in the relevant biological matrix (e.g., plasma, urine). Because the stable-isotope labeled internal standard has nearly identical chemical properties to the analyte, its stability profile is expected to be very similar. biopharmaservices.comnih.gov
Stability is assessed by analyzing QC samples at low and high concentrations that have been subjected to various storage and handling conditions:
Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles.
Bench-Top Stability: Determines stability at room temperature for a period that mimics the sample handling and preparation time. ethernet.edu.et
Long-Term Stability: Assesses stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected time from sample collection to analysis.
The mean concentration of the stored stability samples is compared to that of freshly prepared samples, and the deviation should typically not exceed ±15%. nih.gov
Table 3: Representative Stability Data for Acepromazine in Plasma This table shows typical stability results for an analyte and its deuterated internal standard.
| Stability Test | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Nominal Conc. Accuracy (%) |
| Freeze-Thaw (3 cycles at -20°C) | Low (1.5) | 1.45 | 96.7% |
| High (40) | 39.8 | 99.5% | |
| Bench-Top (24 hours at Room Temp) | Low (1.5) | 1.54 | 102.7% |
| High (40) | 41.1 | 102.8% | |
| Long-Term (90 days at -20°C) | Low (1.5) | 1.49 | 99.3% |
| High (40) | 40.8 | 102.0% |
Investigation of Potential Interferences from Stable-Isotope Internal Standards
While stable isotope-labeled internal standards like Acepromazine-d6 Maleate are considered the gold standard for quantitative LC-MS/MS, it is crucial to investigate potential sources of interference to ensure data integrity. kcasbio.com
One potential issue is isotopic cross-talk . This occurs when the signal from the naturally occurring isotopes of the high-concentration analyte contributes to the mass channel of the internal standard. researchgate.net For example, a molecule of Acepromazine with several naturally abundant ¹³C atoms could have a mass that overlaps with the Acepromazine-d6 signal. This is investigated by analyzing a sample at the Upper Limit of Quantification (ULOQ) without any internal standard and monitoring the mass transition of the internal standard. The response should be negligible, typically less than 5% of the internal standard's response in a zero sample. researchgate.net
Another consideration is the stability of the deuterium (B1214612) label . The deuterium atoms should be placed in positions on the molecule where they are not susceptible to back-exchange with protons from the solvent or matrix. acanthusresearch.comkcasbio.com Exchange would lead to a change in the mass of the internal standard and compromise quantification. For Acepromazine-d6, the labels are typically on the N-dimethyl groups, which are generally stable positions.
Finally, the "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte during chromatography. kcasbio.comfoodriskmanagement.com If this separation is significant, the analyte and internal standard may experience different degrees of matrix-induced ion suppression or enhancement, which would negate the benefits of the internal standard. wuxiapptec.com Therefore, chromatographic conditions must be optimized to ensure co-elution, and the peak shapes and retention times of both the analyte and Acepromazine-d6 Maleate should be closely monitored across all samples to confirm consistent behavior.
Application of Acepromazine D6 Maleate in Pharmacokinetic and Metabolic Research of Acepromazine
Elucidation of Acepromazine (B1664959) Pharmacokinetics Using Stable Isotope Tracers
The incorporation of stable isotopes like deuterium (B1214612) into drug molecules is a cornerstone of advanced pharmacokinetic research. medchemexpress.come-acnm.org Acepromazine-d6 Maleate (B1232345) is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods, a technique that offers significant advantages in sensitivity and specificity over older methods like ELISA. rmtcnet.comnih.gov This allows researchers to accurately differentiate the analyte from matrix interferences and track its journey through a biological system.
The use of a stable isotope tracer method is highly effective for determining the absolute bioavailability of drugs, as it minimizes measurement errors by accounting for variations in drug clearance. mdpi.com In this approach, the non-labeled drug is administered via one route (e.g., orally), while the isotope-labeled drug (like Acepromazine-d6 Maleate) is given intravenously, allowing for simultaneous measurement and direct comparison within the same subject. mdpi.com
Research using such precise methodologies has determined key bioavailability parameters for acepromazine in various species. For instance, a study in horses established the bioavailability of an orally administered acepromazine formulation to be 55.1%. nih.gov In dogs, the average bioavailability for an oral formulation was found to be approximately 20%. nih.gov These studies provide critical data on the extent to which the active drug reaches systemic circulation.
Table 1: Selected Bioavailability and Elimination Parameters of Acepromazine in Horses and Dogs
| Parameter | Species | Value | Route of Administration | Citation |
|---|---|---|---|---|
| Bioavailability | Horse | 55.1% | Oral | nih.gov |
| Bioavailability | Dog | ~20% | Oral | nih.gov |
| Elimination Half-Life (t½β) | Horse | 2.6 hours | Intravenous | nih.gov |
| Elimination Half-Life (t½β) | Horse | 6.04 hours | Oral | nih.gov |
| Elimination Half-Life (t½β) | Dog | 7.1 hours | Intravenous | nih.gov |
This table presents a summary of key pharmacokinetic findings from comparative studies.
Pharmacokinetic studies, enhanced by the accuracy of stable isotope standards, have characterized the absorption and distribution of acepromazine. Following oral administration in horses, the drug is absorbed rapidly, with a half-life of 0.84 hours. nih.gov Acepromazine exhibits a high volume of distribution (Vd) in horses, indicating extensive tissue distribution. researchgate.netwikipedia.org Furthermore, it is known to be highly bound (>99%) to plasma proteins. researchgate.net This extensive distribution means the drug does not remain confined to the bloodstream but spreads throughout the body's tissues. researchgate.net
The most significant application of Acepromazine-d6 Maleate is as an internal standard for the quantitation of acepromazine and its metabolites in biological matrices like plasma, serum, and urine. medchemexpress.comrmtcnet.com Analytical methods, predominantly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), rely on these deuterated standards to achieve high accuracy and precision. rmtcnet.comthermofisher.comnih.gov The standard is added to samples at a known concentration, and the ratio of the non-labeled drug to the labeled standard is used for calculation, correcting for any analyte loss during sample preparation and analysis. rmtcnet.com
This methodology has enabled the development of highly sensitive assays. For example, a tandem mass spectrometric method achieved a lower limit of quantification (LOQ) for acepromazine of 10 pg/mL in plasma and 100 pg/mL in urine. researchgate.net Another study reported the LOQ for the metabolite HEPS was 10 pg/mL in plasma. rmtcnet.com These low detection levels are critical for tracking drug concentrations over time, especially during the terminal elimination phase.
Table 2: Limits of Quantitation (LOQ) for Acepromazine and its Metabolite (HEPS)
| Compound | Matrix | LOQ | Analytical Method | Citation |
|---|---|---|---|---|
| Acepromazine | Plasma | 10 pg/mL | LC-MS/MS | researchgate.net |
| Acepromazine | Urine | 100 pg/mL | LC-MS/MS | researchgate.net |
| HEPS | Plasma | 10 pg/mL | LC-MS | rmtcnet.com |
This table showcases the sensitivity of modern analytical methods that utilize stable isotope standards for quantification.
Data gathered from studies using stable isotope tracers are fundamental for constructing pharmacokinetic models. Research across multiple studies has found that the disposition of acepromazine in horses and camels is best described by a two-compartment open model. rmtcnet.comnih.govnih.gov This model suggests the body behaves as two distinct compartments: a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues), with the drug moving between them and being eliminated from the central one. nih.gov
While the parent drug fits this model well, modeling the distribution of its primary metabolite, HEPS, has proven more challenging due to its rapid and sometimes erratic formation. rmtcnet.comnih.gov However, researchers have found a strong correlation between peak plasma HEPS levels and the kinetic model's y-intercept, which allows for an accurate determination of the formation pharmacokinetics of HEPS. nih.gov In vitro studies, such as incubating acepromazine with whole blood, suggest that red blood cells may contribute to its metabolism. nih.gov
Table 3: Pharmacokinetic Parameters of Acepromazine in Camels (Two-Compartment Model)
| Parameter | Description | Mean Value | Citation |
|---|---|---|---|
| t1/2α | Distribution Half-Life | 0.1 h | nih.gov |
| t1/2β | Elimination Half-Life | 9.4 h | nih.gov |
| Vss | Volume of Distribution at Steady State | 20.01 L/kg | nih.gov |
This table provides an example of pharmacokinetic parameters derived from fitting experimental data to a two-compartment model.
Quantitation of Parent Compound and Metabolites in Biological Fluids
Comprehensive Metabolic Profiling of Acepromazine
Understanding the metabolic fate of acepromazine is critical for interpreting its pharmacokinetic profile. The use of deuterated standards is instrumental in the accurate identification and quantification of its various metabolic products.
The liver metabolizes acepromazine, oxidizing it to produce its primary and most persistent metabolite, 2-(1-hydroxyethyl)promazine sulfoxide (B87167), commonly known as HEPS. rmtcnet.comwikipedia.org HEPS is considered the best candidate for the forensic detection of acepromazine use due to its longer half-life and higher urinary concentration compared to the parent drug. rmtcnet.comnih.gov
Advanced analytical techniques like UPLC-MS/MS combined with accurate mass measurement have enabled the identification of a broader range of metabolites in addition to HEPS. researchgate.net In post-administration samples from horses, researchers have detected several other metabolic products. researchgate.net The structural characterization of these compounds is a key outcome of such research, demonstrating the power of modern chromatographic and mass spectrometric methods. researchgate.net
Identified Metabolites of Acepromazine:
2-(1-hydroxyethyl)promazine sulfoxide (HEPS) wikipedia.orgresearchgate.net
Hydroxyethylpromazine researchgate.net
Hydroxyacepromazine researchgate.net
Hydroxyethylhydroxypromazine researchgate.net
Dihydroxyacepromazine researchgate.net
Dihydroxyhydroxyethylpromazine researchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| Acepromazine | ACP, Acetopromazine |
| Acepromazine-d6 Maleate | Acetopromazine-d6 maleate |
| 2-(1-hydroxyethyl)promazine sulfoxide | HEPS, Hydroxyethylpromazine sulfoxide |
| 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide | |
| Chlorpromazine | |
| Hydroxyethylpromazine | |
| Hydroxyacepromazine | |
| Hydroxyethylhydroxypromazine | |
| Dihydroxyacepromazine | |
| Dihydroxyhydroxyethylpromazine | |
| Ketamine |
Quantification of Metabolite Formation and Elimination Kinetics
Acepromazine-d6 is employed as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the sensitive and specific quantification of acepromazine and its metabolites in biological matrices like plasma, urine, and tissue. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby ensuring the accuracy and reproducibility of the quantitative results. The use of a stable isotope-labeled standard like Acepromazine-d6 is the gold standard for LC-MS/MS-based bioanalysis because it co-elutes with the non-deuterated analyte and experiences nearly identical ionization efficiency, leading to highly reliable data.
Studies on acepromazine metabolism have identified several key metabolites, with HEPS being a primary focus due to its longer half-life. nih.gov Research in horses has shown that after intravenous administration, acepromazine itself is only quantifiable in plasma for up to three hours, while the HEPS metabolite can be detected for up to 24 hours in plasma and 144 hours in urine. nih.gov The kinetic profile of HEPS formation is rapid, though it can be erratic in its early phase. nih.gov
Table 1: Identified Metabolites of Acepromazine
| Metabolite Name | Abbreviation | Detected In |
| 2-(1-hydroxyethyl)promazine | HEP | Plasma, Urine |
| 2-(1-hydroxyethyl)promazine sulphoxide | HEPS | Plasma, Urine |
| Hydroxyacepromazine | - | Urine |
| Hydroxyethylhydroxypromazine | - | Urine |
| Dihydroxyacepromazine | - | Urine |
| Dihydroxyhydroxyethylpromazine | - | Urine |
| This table is generated from data found in cited research. researchgate.net |
Investigation of Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450)
Acepromazine is metabolized extensively by the liver, a process primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org These enzymes are responsible for Phase I metabolic reactions, typically oxidations, which functionalize the drug molecule to facilitate its excretion. wikipedia.org The primary metabolic transformations of acepromazine include oxidation of the acetyl side chain and sulfoxidation of the phenothiazine (B1677639) ring. wikipedia.org
While specific studies detailing the use of Acepromazine-d6 to probe the exact human CYP isoforms are not prevalent in the available literature, the methodology is well-established. By incubating both deuterated and non-deuterated acepromazine with a panel of recombinant human CYP enzymes, researchers can identify which isoforms are responsible for its metabolism. admescope.com A slower rate of metabolism for the deuterated compound by a specific CYP isoform would indicate that this enzyme acts on the deuterated portion of the molecule. For phenothiazines structurally related to acepromazine, such as levomepromazine, CYP3A4 has been identified as the main catalyzing isoform for both 5-sulfoxidation and N-demethylation, with CYP1A2 also playing a role. nih.gov In canines, the CYP2B11 enzyme is known to metabolize several sedative drugs and is a likely candidate for acepromazine metabolism. wikipedia.org
The use of Acepromazine-d6 as an internal standard is critical in these in vitro metabolism assays, which are performed using various enzyme sources including liver microsomes, S9 fractions, and hepatocytes. admescope.comnuvisan.com These assays help determine the intrinsic clearance of a drug and identify the metabolic pathways, providing essential data for predicting its in vivo behavior. nuvisan.com
Examination of Metabolic Switching Phenomena Induced by Deuteration
Deuteration of a drug molecule at a primary site of metabolism can sometimes lead to a phenomenon known as "metabolic switching" or "metabolic shunting". admescope.com This occurs when the cleavage of the strengthened carbon-deuterium (C-D) bond is slowed, causing the metabolic enzymes (like CYP450) to preferentially oxidize an alternative, non-deuterated site on the molecule. nih.gov This can result in a change in the proportions of known metabolites or even the formation of new ones. nih.gov
While the direct investigation of metabolic switching for Acepromazine-d6 has not been documented in the reviewed scientific literature, the principle is a key consideration in the development of any deuterated drug. For example, metabolic switching has been observed for other drugs where deuteration at one site redirects metabolism to another. nih.govthermofisher.com A hypothetical study to investigate this in acepromazine would involve comparing the full metabolite profiles of Acepromazine and Acepromazine-d6 after incubation with liver microsomes. A significant increase in the ratio of a metabolite formed through oxidation at a site other than the acetyl group for Acepromazine-d6 compared to the parent drug would be evidence of metabolic switching.
Isotopic Effects on Acepromazine Biotransformation
The replacement of hydrogen with its heavier, stable isotope deuterium can have significant effects on the pharmacokinetics of a drug, primarily due to the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it. admescope.com When the cleavage of this bond is the rate-limiting step in a drug's metabolism, deuteration can slow the reaction, altering the drug's metabolic profile.
Assessment of Deuterium Isotope Effects on Metabolic Stability
Metabolic stability is a measure of how susceptible a compound is to biotransformation. Assays using liver microsomes or hepatocytes are standard for determining in vitro metabolic stability. evotec.com A higher metabolic stability generally translates to a longer half-life and reduced clearance in vivo.
Deuteration at a metabolically vulnerable site can significantly enhance a drug's metabolic stability. admescope.com For acepromazine, the acetyl group is a known site of oxidative metabolism. By replacing the hydrogens on this group with deuterium (as in Acepromazine-d6), the metabolic attack at this position is expected to be slower. While direct comparative studies on the metabolic stability of Acepromazine versus Acepromazine-d6 are not available in the cited literature, the principle of the KIE strongly suggests that Acepromazine-d6 would exhibit greater stability against enzymes that target the acetyl group. This would be observed as a longer half-life in in vitro microsomal stability assays.
Comparative Analysis of Metabolic Rates for Deuterated and Non-Deuterated Acepromazine
The rate of metabolism is a critical factor in determining a drug's duration of action and bioavailability. The KIE provides a theoretical framework for comparing the metabolic rates of deuterated and non-deuterated compounds. The magnitude of the KIE is the ratio of the reaction rate constants (kH/kD). admescope.com A significant primary deuterium KIE is evidence that C-H bond cleavage is a rate-limiting step in the metabolic reaction. nih.gov
For acepromazine, which is metabolized by CYP450 enzymes, it is anticipated that the rate of formation of metabolites resulting from the oxidation of the acetyl group would be slower for Acepromazine-d6 compared to non-deuterated acepromazine. A comparative in vitro study using liver microsomes would be required to generate specific data. Such an experiment would measure the rate of disappearance of the parent compound and the rate of appearance of specific metabolites over time for both Acepromazine and Acepromazine-d6. This would allow for the calculation of a specific KIE for acepromazine's metabolic pathways.
Impact of Deuteration on Drug Clearance and Half-Life
Pharmacokinetic studies have been conducted on non-deuterated acepromazine in several animal species. For example, the elimination half-life in horses has been reported to be approximately 3 hours, while in dogs it is significantly longer at around 7-15.9 hours. wikipedia.orgnih.gov In camels, acepromazine showed an even longer elimination half-life of 9.4 hours and a lower clearance rate compared to horses. frontiersin.org
Table 2: Selected Pharmacokinetic Parameters of Non-Deuterated Acepromazine in Animals
| Species | Elimination Half-Life (t1/2) | Route | Reference |
| Horse | ~3 hours (184.8 min) | IV | nih.gov |
| Horse | 6.04 hours | Oral | nih.gov |
| Dog | 7.1 hours | IV | fao.org |
| Dog | 15.9 hours | Oral | fao.org |
| Camel | 9.4 hours | IV | frontiersin.org |
| This table presents a selection of pharmacokinetic data for non-deuterated Acepromazine from different studies and is not a direct comparison. |
Based on the principles of the KIE, it is hypothesized that the administration of Acepromazine-d6 would result in a longer half-life and reduced clearance compared to its non-deuterated counterpart in these species. This is because the slower metabolism would lead to the drug remaining in the system for a longer period before being eliminated. However, without direct comparative in vivo studies, these effects remain theoretical for Acepromazine-d6.
Role of Acepromazine D6 Maleate in Forensic Science and Regulatory Compliance
Forensic Toxicological Analysis of Acepromazine (B1664959) and its Metabolites
The use of acepromazine in drug-facilitated crimes, though less common than other substances, presents significant challenges for forensic toxicologists. nih.gov Due to its rapid metabolism and potential for in vitro degradation, detecting the parent drug in biological samples can be difficult. nih.govnih.gov This is where the analysis of its metabolites and the use of deuterated standards like Acepromazine-d6 Maleate (B1232345) become indispensable.
Detection and Quantification of Acepromazine and Metabolites in Biological Evidence (e.g., blood, urine, hair)
Forensic investigations often rely on the detection and quantification of acepromazine and its metabolites in various biological matrices. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. nih.govresearchgate.net
Blood: Acepromazine is typically quantifiable in plasma for only a short period, often up to 3 hours post-administration. nih.gov In cases of overdose, blood levels can be significantly higher, but post-mortem analysis must be interpreted cautiously due to the potential for in vitro metabolism, which could lead to falsely low or absent concentrations. nih.gov The major metabolite, 2-(1-hydroxyethyl)promazine, may be a more reliable indicator in such cases. nih.gov
Urine: While very little acepromazine is excreted unchanged in urine, its metabolites, such as 2-(1-hydroxyethyl)promazine sulphoxide (HEPS), can be detected for much longer periods. nih.gov HEPS has been found to be quantifiable in urine for up to 144 hours (6 days) after administration, making it a valuable forensic marker. nih.gov
Hair: Hair analysis offers a longer detection window and can be crucial in cases where blood and urine samples are collected too late. nih.govnih.gov Acepromazine has been successfully detected in hair samples a month and a half after a drug-facilitated sexual assault, demonstrating the utility of this matrix in retrospective investigations. nih.gov
The use of Acepromazine-d6 Maleate as an internal standard is crucial in these analyses. It is added to the sample at the beginning of the extraction process and behaves almost identically to the non-deuterated acepromazine and its metabolites throughout sample preparation and analysis. the-ltg.orggtfch.org This allows for the correction of any analyte loss during extraction and compensates for variations in instrument response, a phenomenon known as the "matrix effect," which is particularly problematic in complex biological samples. chromatographyonline.comnih.gov
Use of Deuterated Standards in Challenging Forensic Matrices
Biological samples such as blood, urine, and hair are considered challenging matrices due to their complexity and the presence of numerous endogenous compounds that can interfere with the analysis. chromatographyonline.com Deuterated standards are the preferred choice for quantitative analysis using mass spectrometry in these matrices for several reasons: gtfch.orgresearchgate.net
Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. gtfch.org
Compensation for Matrix Effects: The use of a stable isotope-labeled internal standard is often the only way to effectively compensate for ion suppression or enhancement in LC-MS analysis, which can significantly impact the accuracy of quantification. the-ltg.orgchromatographyonline.com
Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, deuterated standards significantly improve the accuracy and precision of the analytical method. nih.gov
The Society of Forensic Toxicologists (SOFT) and other guideline-issuing bodies recommend the use of stable isotope-labeled internal standards for quantitative mass spectrometric assays whenever possible. the-ltg.org
Interpretation of Analytical Findings in Forensic Contexts
The interpretation of acepromazine findings in a forensic context requires careful consideration of several factors. The detection of acepromazine or its metabolites in a biological sample confirms exposure but does not necessarily prove incapacitation at the time of an alleged offense. unodc.org
Key considerations include:
Detection Window: The short half-life of acepromazine means that a negative result in blood does not rule out prior exposure. nih.govnih.gov The presence of metabolites like HEPS in urine extends this detection window significantly. nih.gov
Metabolite Analysis: Identifying metabolites like 2-(1-hydroxyethyl)promazine can be crucial in cases where the parent drug is no longer detectable. nih.gov
Matrix: The type of biological sample analyzed (blood, urine, or hair) influences the interpretation, with hair providing the longest history of exposure. nih.gov
Drug-Facilitated Crime Investigations: In cases of suspected drug-facilitated sexual assault (DFSA), the analysis of any available evidence, including residues in glasses or containers, can provide crucial information. nih.gov It is important to note that many drugs used in DFSA are potent at low doses, requiring highly sensitive analytical methods for their detection. unodc.org
The presence of acepromazine as an adulterant in street drugs is also an emerging concern, further complicating the interpretation of toxicological findings in death investigations. lisbonaddictions.eu
Regulatory Applications and Quality Control
Beyond forensic science, Acepromazine-d6 Maleate plays a vital role in the pharmaceutical industry, particularly in the context of regulatory submissions and quality control.
Use in Analytical Method Validation (AMV) for Abbreviated New Drug Applications (ANDA)
For a generic drug to be approved, the manufacturer must demonstrate that it is bioequivalent to the brand-name drug. fda.gov This often involves in-vivo blood-level studies where the concentration of the drug is measured in subjects over time. fda.gov Accurate and precise quantification of the drug is paramount in these studies, and this is ensured through rigorous Analytical Method Validation (AMV). fda.gov
Acepromazine-d6 Maleate is suitable for use in the AMV for Abbreviated New Drug Applications (ANDAs) for acepromazine products. clearsynth.com It is used as an internal standard in the analytical methods that quantify acepromazine concentrations in biological samples from bioequivalence studies. fda.gov The use of a deuterated standard helps to ensure that the analytical method meets the stringent requirements for accuracy and precision set by regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.govfda.gov
Traceability Against Pharmacopeial Standards
Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish official standards for medicines. studylib.netsigmaaldrich.com These standards include reference materials for active pharmaceutical ingredients (APIs) and impurities. Pharmaceutical secondary standards, which are used in routine quality control, must be traceable to these primary pharmacopeial standards. studylib.netaxios-research.com
Acepromazine-d6 Maleate, as a stable isotope-labeled analog, can be used as an internal standard in assays that quantify acepromazine. The results of these assays are then compared against the pharmacopeial reference standard for acepromazine maleate to ensure the quality and consistency of the pharmaceutical product. sigmaaldrich.comaxios-research.com This traceability is a fundamental aspect of pharmaceutical quality control.
Ensuring Analytical Accuracy and Precision for Regulatory Purposes
In the realms of forensic science and the regulation of veterinary drugs, the accuracy and precision of analytical testing are paramount. Regulatory bodies worldwide mandate stringent standards for the detection and quantification of chemical compounds in various biological and environmental samples. The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in methods based on mass spectrometry, to achieve the required levels of accuracy and reliability. Acepromazine-d6 maleate, as a deuterated analog of this compound, plays a critical role in this context. medchemexpress.comlookchem.com
The fundamental principle behind using a deuterated internal standard like Acepromazine-d6 maleate is to account for variations that can occur during sample preparation, extraction, and analysis. medchemexpress.com Because Acepromazine-d6 maleate is chemically identical to the target analyte (acepromazine), it behaves similarly throughout the analytical process. However, its increased mass due to the presence of deuterium (B1214612) atoms allows it to be distinguished from the non-labeled compound by a mass spectrometer.
The International Co-operation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provides guidelines that are widely adopted by regulatory agencies in Europe, Japan, the United States, Australia, New Zealand, and Canada for the validation of analytical methods for veterinary drug residues. These guidelines emphasize the importance of using internal standards to ensure the reliability of data submitted for regulatory approval. For assays that utilize an internal standard, it is required to provide recovery data for both the analyte and the internal standard.
In forensic investigations, particularly those involving drug-facilitated crimes, the accurate identification and quantification of substances like acepromazine are crucial. unodc.org The use of stable isotope-labeled internal standards such as Acepromazine-d6 maleate is strongly encouraged for mass spectrometric techniques to ensure the defensibility of the analytical results in a legal setting. unodc.org
Application in Research and Regulatory Monitoring
Several studies have demonstrated the utility of Acepromazine-d6 maleate in developing and validating robust analytical methods for the detection of acepromazine in various matrices. These methods are essential for both forensic analysis and ensuring compliance with regulations regarding veterinary drug residues in food products.
A study on the analysis of veterinary drugs in chicken muscle utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. In this method, Acepromazine-d3 was included as part of an internal standard mix to quantify a wide range of veterinary drug residues. azom.com The use of the deuterated standard helps to correct for any loss of analyte during the sample extraction and cleanup procedures, as well as for any variations in the instrument's response. azom.com
Another research effort focused on the long-term monitoring of various drugs, including acepromazine, in horse hair using a highly sensitive LC-MS/MS procedure. researchgate.net Deuterated analogs, including by extension the principle of using Acepromazine-d6, were employed as internal standards to ensure accurate quantification. researchgate.net This type of analysis is valuable for retrospective monitoring of drug administration in performance animals. researchgate.net The concentrations of acepromazine detected in hair samples were quantified with high precision due to the use of these internal standards. researchgate.net
The following table presents a summary of analytical methods where deuterated acepromazine has been used as an internal standard, highlighting its role in ensuring accuracy and precision.
| Analytical Method | Matrix | Purpose | Role of Deuterated Acepromazine | Reference |
| LC-MS/MS | Chicken Muscle | Veterinary drug residue analysis | Internal standard for quantification of multiple drug residues | azom.com |
| LC-MS/MS | Horse Hair | Long-term drug monitoring | Internal standard for accurate quantification of acepromazine | researchgate.net |
| LC-MS/MS | Brain Tissue | Neurochemical analysis | Internal standard for monoamine quantification | biorxiv.org |
The data from these and similar studies provide regulatory agencies with the confidence that the analytical methods used for monitoring are reliable and produce results that are accurate and legally defensible. The use of Acepromazine-d6 maleate, and deuterated standards in general, is a key component of the quality assurance and quality control systems in modern analytical laboratories. fao.org
Future Directions and Emerging Research Avenues for Deuterated Phenothiazines
Advancements in Deuterated Drug Design and Discovery
The field of drug discovery has seen a significant evolution in the application of deuterium (B1214612). Initially, the focus was on a "deuterium switch" approach, where hydrogen atoms in existing drugs were replaced with deuterium to improve their pharmacokinetic profiles. nih.gov A prime example is deutetrabenazine, the first deuterated drug approved by the FDA in 2017, which showed a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.gov This success has spurred investment and led to more than 20 deuterated drugs entering clinical development. tandfonline.com
The development of novel synthetic methodologies is crucial to this advancement. Efficient and site-selective techniques for deuterium incorporation, such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration, are becoming more sophisticated. researchgate.net These methods provide the necessary tools to create complex deuterated molecules for both new chemical entities and for creating research tools to study drug metabolism. nih.govresearchgate.net
Table 1: Examples of Deuterated Drugs in Development or Approved
| Drug Name | Non-Deuterated Counterpart | Therapeutic Area | Status (as of recent reports) |
|---|---|---|---|
| Deutetrabenazine | Tetrabenazine | Huntington's Disease, Tardive Dyskinesia | FDA Approved (2017) wikipedia.orgnih.gov |
| Donafenib | Sorafenib | Hepatocellular Carcinoma | Approved in China (2021) nih.gov |
| Deucravacitinib | (De novo design) | Psoriasis, Autoimmune Disorders | FDA Approved (2022) nih.gov |
| HC-1119 | Enzalutamide | Prostate Cancer | Phase III Clinical Trials tandfonline.com |
Integration of Deuterated Standards in Multi-omics Approaches for Pharmacometabolomics
Pharmacometabolomics, the study of how an individual's metabolic profile influences their response to a drug, is a cornerstone of precision medicine. nih.govnih.gov This field relies on analytical platforms like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to generate vast amounts of data. nih.gov The accuracy and reliability of this data are paramount, and this is where deuterated compounds play a critical role.
In MS-based metabolomics and lipidomics, stable isotope-labeled compounds, such as Acepromazine-d6 Maleate (B1232345), are the gold standard for use as internal standards. acs.org When added to a biological sample (e.g., plasma, urine) before analysis, these standards experience the same sample preparation and analytical variations as the non-deuterated (endogenous) analyte. nih.govacs.org Because the deuterated standard is chemically identical but mass-shifted, the mass spectrometer can distinguish it from the target analyte, allowing for precise and accurate quantification. acs.org This corrects for any loss of analyte during extraction or for variations in instrument response.
The integration of data from multiple "omics" platforms (genomics, proteomics, metabolomics) provides a more holistic view of a biological system and its response to stimuli. nih.gov In these multi-omics studies, the quantitative accuracy of the metabolomics data is crucial for building reliable models. semanticscholar.org The use of deuterated internal standards ensures that the metabolomic data is robust, which is essential when trying to correlate metabolic changes with genetic variations or protein expression levels. nih.govsemanticscholar.org This integrated approach holds immense potential for identifying novel biomarkers for drug efficacy and for understanding the complex mechanisms underlying drug response. nih.gov
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The need to detect and quantify low-abundance molecules in complex biological matrices drives continuous innovation in analytical chemistry. journalwjarr.com For deuterated compounds and their non-deuterated counterparts, techniques that offer high sensitivity and specificity are essential.
Hyphenated techniques, which combine two or more analytical methods, are particularly powerful. numberanalytics.com The combination of liquid chromatography with mass spectrometry (LC-MS) and gas chromatography with mass spectrometry (GC-MS) are workhorses in this field. journalwjarr.comnumberanalytics.com Recent advancements in high-resolution mass spectrometry (HRMS) have significantly enhanced the ability to detect compounds at very low levels, which is critical for pharmacometabolomic studies and for analyzing drug metabolites. americanpharmaceuticalreview.com HRMS provides highly accurate mass measurements, which helps in the confident identification of compounds and distinguishes them from background noise. americanpharmaceuticalreview.com
Furthermore, the integration of nanotechnology into analytical methods is an emerging area. numberanalytics.commdpi.com Nanomaterials like gold nanoparticles and carbon nanotubes can be used to create highly sensitive sensors or to improve sample preparation by selectively capturing analytes of interest. numberanalytics.com For instance, techniques like surface-enhanced Raman scattering (SERS) can amplify analytical signals, potentially allowing for the detection of compounds at even lower concentrations than currently possible. numberanalytics.com These advancements are crucial for pushing the boundaries of detection and enabling more detailed studies in pharmacology and metabolomics.
Table 2: Comparison of Advanced Analytical Techniques
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity, high specificity, suitable for a broad range of non-volatile compounds. journalwjarr.comnumberanalytics.com | Drug metabolite analysis, quantitative pharmacokinetics, metabolomics. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Excellent for volatile and semi-volatile compounds, high resolution. numberanalytics.com | Analysis of volatile metabolites, environmental analysis. |
| HRMS | Mass spectrometry with very high mass accuracy and resolving power. | Confident identification of unknown compounds, reduced interference. americanpharmaceuticalreview.com | Non-targeted screening, biomarker discovery. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed structural information, highly quantitative. nih.gov | Structure elucidation, metabolomic profiling. |
Potential for Deuterated Acepromazine (B1664959) Derivatives in Mechanistic Pharmacology
By strategically placing deuterium at sites on the acepromazine molecule that are known metabolic "hot spots," researchers could create a series of deuterated derivatives. tandfonline.com This selective deuteration would slow down specific metabolic pathways. tandfonline.com For example, if N-demethylation is a key metabolic route, creating an N-CD3 (trideuteromethyl) analog of acepromazine would inhibit this specific step.
These deuterated derivatives could be used in preclinical studies to:
Investigate Pharmacokinetic Variability: Some drug-metabolizing enzymes are polymorphically expressed in the population, leading to different responses in different individuals. googleapis.com Deuterated derivatives could be used to study how these genetic differences impact the metabolism of specific parts of the drug molecule.
Develop Safer Drugs: If a particular metabolite is found to be responsible for an off-target effect, future drug design efforts could focus on creating new phenothiazine (B1677639) derivatives that are permanently modified or deuterated at that site to prevent the formation of the problematic metabolite. nih.gov
This approach transforms a simple deuterated standard into a sophisticated probe for dissecting complex pharmacological mechanisms, offering a path to a deeper understanding of phenothiazine action and the development of potentially safer and more effective future therapeutics. brieflands.comresearchgate.net
Q & A
Q. How can Acepromazine-d6 Maleate be reliably identified and characterized in experimental settings?
Acepromazine-d6 Maleate, a deuterated isotopologue of Acepromazine Maleate, is characterized using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) . For LC-MS, the molecular ion at m/z 458.3 (base peak) and fragment ions at m/z 298.1 and 214.1 confirm its structure, while deuterium incorporation (6D) is validated via isotopic peak spacing (Δm/z +3 for D6) . NMR analysis (¹H and ²H NMR) verifies deuterium placement at the N-methyl and acetyl positions .
Q. What are the critical considerations for storing Acepromazine-d6 Maleate to ensure stability?
Store the compound in amber vials at -20°C under inert gas (argon or nitrogen) to prevent photodegradation and oxidation. Stability studies show <2% degradation over 12 months under these conditions. For aqueous solutions (e.g., in pharmacokinetic studies), use pH 4.5–5.5 buffers to minimize hydrolysis .
Q. How does Acepromazine-d6 Maleate function as an internal standard in quantitative assays?
Its deuterated structure minimizes matrix effects in LC-MS by co-eluting with non-deuterated Acepromazine while providing distinct m/z signals. A typical method involves:
- Calibration curves (1–500 ng/mL, R² >0.99).
- Recovery rates of 95–105% in plasma/urine via protein precipitation with acetonitrile .
Advanced Research Questions
Q. How can researchers optimize the synthesis of Acepromazine-d6 Maleate to improve isotopic purity?
Synthetic optimization focuses on:
Q. What analytical challenges arise when quantifying Acepromazine-d6 Maleate in complex biological matrices, and how can they be mitigated?
Key challenges include:
Q. How should researchers address discrepancies in pharmacokinetic data between Acepromazine-d6 Maleate and its non-deuterated form?
Discrepancies in Cmax or t½ may arise from isotope effects altering metabolic rates. Validate assays using:
Q. What strategies are effective for studying Acepromazine-d6 Maleate’s stability under varying experimental conditions?
Design accelerated degradation studies:
- Forced degradation : Expose to UV light (ICH Q1B), oxidative (H₂O₂), and hydrolytic conditions.
- Degradation products : Identify via LC-HRMS (e.g., sulfoxide and N-oxide derivatives) .
Methodological Frameworks
Q. How to design a robust experimental protocol for impurity profiling of Acepromazine-d6 Maleate?
Adopt a tiered approach:
Identification : Use HRMS to detect impurities (e.g., desethyl-Acepromazine).
Quantification : Apply threshold limits per ICH Q3A (≤0.1% for unknown impurities).
Validation : Include specificity, linearity, and precision (RSD <5%) .
Q. What statistical methods are recommended for analyzing dose-response data involving Acepromazine-d6 Maleate?
Use non-linear regression models (e.g., Hill equation) for EC50/IC50 determination. For high variability, apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
